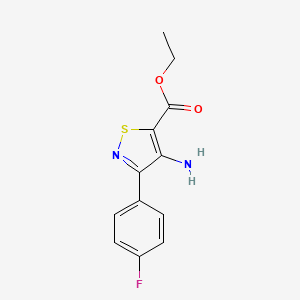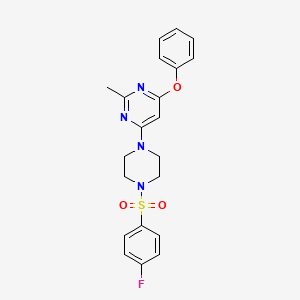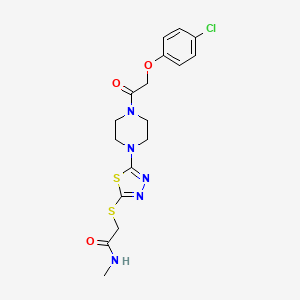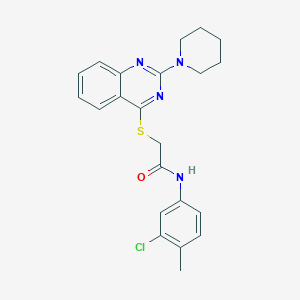
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine” is an organic compound with the molecular formula C10H10ClFN2 . It is a powder in physical form . The IUPAC name of this compound is 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClFN2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.65 . It is recommended to be stored at a temperature of 4°C .Mécanisme D'action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with various cellular targets, leading to changes in cell function . The exact nature of these interactions and the resulting changes would depend on the specific structure and properties of the indole derivative .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . For instance, some indole derivatives have been found to suppress T-cell responses , which could potentially affect immune response pathways.
Pharmacokinetics
A related compound, 2-(5,6,7-trifluoro-1h-indol-3-yl)-quinoline-5-carboxamide (vpc-13789), has been reported to have markedly improved pharmacokinetic properties .
Result of Action
Given the biological activity of indole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indole derivatives .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine in lab experiments include its high potency and specificity for its target proteins and receptors. This compound has been extensively studied, and its mechanism of action is well-characterized. However, the limitations of using this compound include its potential toxicity and off-target effects at high concentrations. This compound may also have limited solubility in some experimental conditions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the use of 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine in scientific research. First, this compound could be further optimized to increase its potency and specificity for its target proteins and receptors. Second, this compound could be used in combination with other compounds to enhance its therapeutic efficacy and reduce its toxicity. Third, this compound could be used to study the role of auxin signaling in other biological processes, such as embryonic development and wound healing. Fourth, this compound could be used to develop new treatments for cancer and neurological disorders by targeting specific signaling pathways. Finally, this compound could be used to develop new tools for the visualization and manipulation of specific cells and tissues in vivo.
Méthodes De Synthèse
The synthesis of 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine has been achieved using different methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Suzuki-Miyaura cross-coupling reaction. The Fischer indole synthesis involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative with a carbonyl compound in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. These methods have been optimized to obtain high yields of this compound with good purity.
Applications De Recherche Scientifique
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine has been used in various scientific research applications, including plant biology, cancer research, and neuroscience. In plant biology, this compound has been used to study the role of auxin signaling in plant growth and development. In cancer research, this compound has been used to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. In neuroscience, this compound has been used to study the role of serotonin receptors in the regulation of mood and behavior.
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-chloro-7-fluoro-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMIXXYBFGPKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1780733-47-2 |
Source


|
| Record name | 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3019771.png)

![N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3019774.png)






![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate](/img/structure/B3019788.png)



![5-Methyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B3019794.png)